molecular formula C9H10BrFO2 B2893998 2-Bromo-1-fluoro-4-(2-methoxyethoxy)benzene CAS No. 1364440-89-0

2-Bromo-1-fluoro-4-(2-methoxyethoxy)benzene

Cat. No.: B2893998
CAS No.: 1364440-89-0
M. Wt: 249.079
InChI Key: WSANPUZLFMLKJH-UHFFFAOYSA-N
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Description

2-Bromo-1-fluoro-4-(2-methoxyethoxy)benzene (CAS: 1364440-89-0) is a halogenated aromatic ether featuring a bromine atom at position 2, fluorine at position 1, and a 2-methoxyethoxy group at position 4 on the benzene ring. This compound is characterized by its high purity (98%) and is commonly used as an intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings . Its structural features—electron-withdrawing halogens (Br, F) and an electron-donating methoxyethoxy group—make it a versatile substrate for pharmaceutical and materials chemistry.

Properties

IUPAC Name

2-bromo-1-fluoro-4-(2-methoxyethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO2/c1-12-4-5-13-7-2-3-9(11)8(10)6-7/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSANPUZLFMLKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Bromo-1-fluoro-4-(2-methoxyethoxy)benzene typically involves the following steps :

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-1-fluorobenzene and 2-methoxyethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Procedure: The 2-bromo-1-fluorobenzene is reacted with 2-methoxyethanol in the presence of the base and solvent. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-Bromo-1-fluoro-4-(2-methoxyethoxy)benzene undergoes various chemical reactions, including :

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products. For example, oxidation can yield corresponding quinones, while reduction can produce hydroxy derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming biaryl compounds and other complex structures.

Scientific Research Applications

2-Bromo-1-fluoro-4-(2-methoxyethoxy)benzene has a wide range of applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the development of bioactive molecules and probes for studying biological processes.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-fluoro-4-(2-methoxyethoxy)benzene depends on its specific application . In general, the compound interacts with molecular targets through its functional groups, leading to various chemical transformations. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Substituent Variations and Reactivity

Key Compounds for Comparison:

1-Bromo-2-fluoro-3-(methoxymethoxy)benzene (CAS: 1628750-87-7, Purity: 95%): Differs in substituent positions (Br at 1, F at 2) and a methoxymethoxy group at position 2. The proximity of halogens may lead to steric hindrance in coupling reactions compared to the target compound .

4-Bromo-2-(2-methoxyethoxy)-1-methylbenzene (CAS: 1291487-18-7): Replaces fluorine with a methyl group, reducing electronic withdrawal effects.

2-Bromo-1-fluoro-4-(4-methoxy-benzyloxy)-benzene : Features a benzyloxy group instead of methoxyethoxy. The benzyl group offers stability under acidic conditions but requires catalytic hydrogenation for deprotection, unlike the hydrolytically stable methoxyethoxy group .

Table 1: Structural and Purity Comparison

Compound Name CAS Number Substituents Purity Key Feature
Target Compound 1364440-89-0 Br, F, 2-methoxyethoxy 98% Balanced electronic effects
1-Bromo-2-fluoro-3-(methoxymethoxy)benzene 1628750-87-7 Br, F, methoxymethoxy 95% Steric hindrance at ortho positions
4-Bromo-2-(2-methoxyethoxy)-1-methylbenzene 1291487-18-7 Br, CH₃, 2-methoxyethoxy 100% Enhanced electron density

Biological Activity

2-Bromo-1-fluoro-4-(2-methoxyethoxy)benzene is a halogenated organic compound that has garnered attention in various fields, particularly medicinal chemistry and materials science. While specific biological activity data for this compound is limited, insights can be drawn from its structural characteristics and related compounds. This article explores the potential biological activities, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrF O2. Its structure includes:

  • A bromine atom (Br)
  • A fluorine atom (F)
  • A methoxyethoxy group (–OCH2CH2OCH3)

These features contribute to its chemical reactivity and solubility, which are critical for its application in biological systems.

1. Interaction with Biological Targets

The presence of halogen atoms in the compound typically enhances lipophilicity, which may increase its bioactivity. Compounds with similar structures have shown interactions with various biological targets, including enzymes and receptors. For instance, research indicates that related halogenated compounds can act as inhibitors of key enzymes involved in cancer pathways, such as inducible nitric oxide synthase (iNOS) and quinone reductases (QR1 and QR2) .

2. Chemopreventive Properties

Studies on phenazine derivatives, which share structural similarities with this compound, have demonstrated potential chemopreventive properties. These compounds were evaluated for their ability to induce QR1 and inhibit QR2, showing IC₅₀ values in the nanomolar range . This suggests that this compound could be explored for similar applications.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Bromination : Introduction of the bromine atom at the appropriate position on the benzene ring.
  • Fluorination : Addition of the fluorine atom using fluorinating agents.
  • Alkylation : Attaching the methoxyethoxy group through alkylation reactions.

These steps can vary based on the desired purity and yield of the final product.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameKey Features
2-Bromo-1-fluoro-4-methoxybenzene Lacks the ethoxy group; potentially less versatile in synthetic applications compared to the target compound.
2-Bromo-1-fluoro-4-ethoxybenzene Contains an ethoxy group instead of a methoxyethoxy group; affects reactivity and solubility.
2-Bromo-1-fluoro-4-(2-hydroxyethoxy)benzene Hydroxy group alters chemical behavior significantly compared to the target compound.

This table highlights how variations in substituents can influence chemical behavior and potential biological activity.

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, examining related compounds provides valuable insights:

Case Study: Phenazine Derivatives

Research on phenazine derivatives has shown promising results as chemopreventive agents due to their ability to modulate enzyme activity linked to cancer progression. These findings suggest that further investigation into similar halogenated compounds could yield significant therapeutic benefits .

Future Directions

Given its structural attributes, future research should focus on:

  • In vitro studies to assess the biological activity of this compound.
  • In vivo studies to evaluate its pharmacokinetics and potential therapeutic applications.
  • Exploration of synthetic pathways to optimize yields and purity for research purposes.

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